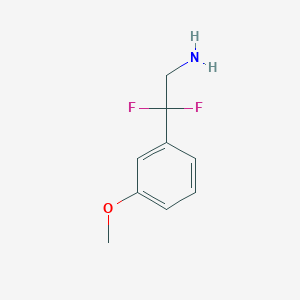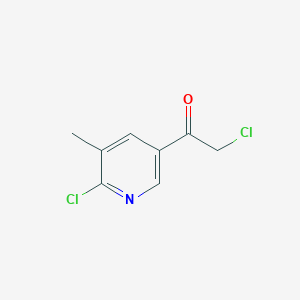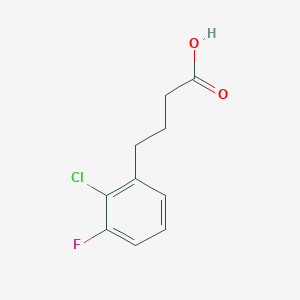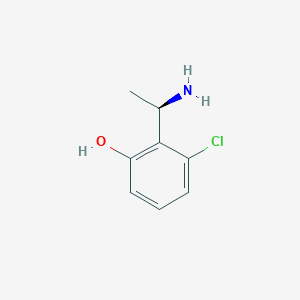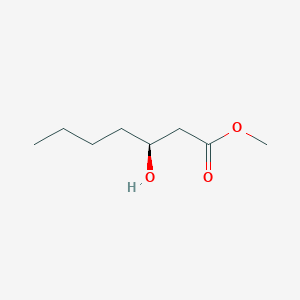
methyl (S)-3-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group (-OH) attached to the third carbon of a heptanoate chain, with a methyl group esterified at the terminal carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (S)-3-hydroxyheptanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl (S)-3-oxooctanoate using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to catalyze the esterification reaction. This method offers advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl (S)-3-oxooctanoate.
Reduction: Methyl (S)-3-hydroxyheptanol.
Substitution: Various substituted heptanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (S)-3-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of methyl (S)-3-hydroxyheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Methyl (S)-3-hydroxyheptanoate can be compared with other similar compounds such as:
Methyl ®-3-hydroxyheptanoate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
Methyl 3-hydroxybutanoate: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Methyl 3-hydroxydecanoate: A longer-chain analog with potentially different solubility and reactivity profiles.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl (3S)-3-hydroxyheptanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
XSRWENVOBJMPPL-ZETCQYMHSA-N |
SMILES isomérico |
CCCC[C@@H](CC(=O)OC)O |
SMILES canónico |
CCCCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
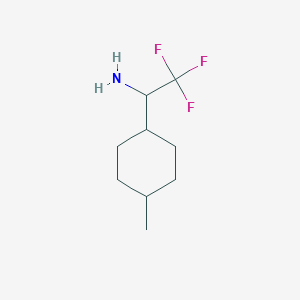
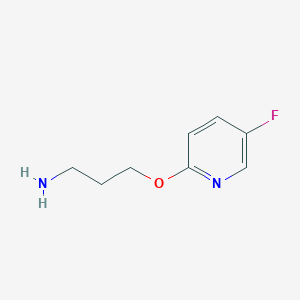
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
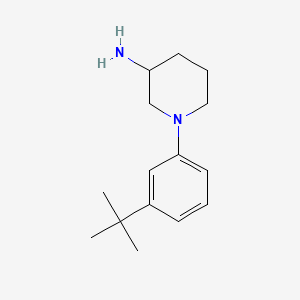
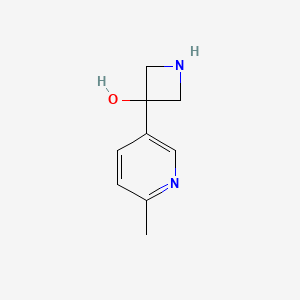
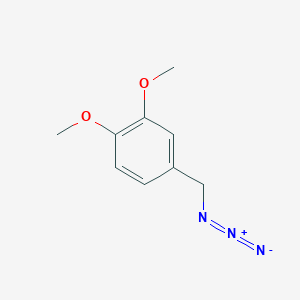

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
